N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide
Description
N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide is a synthetic propanamide derivative featuring a tetrahydroisoquinoline scaffold substituted with a furan-2-carbonyl group at position 2 and a 3-(4-methoxyphenyl)propanamide moiety at position 5.
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-29-21-9-4-17(5-10-21)6-11-23(27)25-20-8-7-18-12-13-26(16-19(18)15-20)24(28)22-3-2-14-30-22/h2-5,7-10,14-15H,6,11-13,16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYWADSXJQTZRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that includes a furan ring, a tetrahydroisoquinoline moiety, and a propanamide group. This combination of functional groups is believed to contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2O5 |
| Molecular Weight | 406.438 g/mol |
| IUPAC Name | N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methoxyphenyl)propanamide |
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : NCI-H460 (lung cancer), HCT-116 (colon cancer).
- Mechanism of Action : The compound was found to activate caspases (caspase-3 and caspase-9), leading to the cleavage of poly(ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis .
Neuroprotective Effects
The tetrahydroisoquinoline structure is known for its neuroprotective properties. Research indicates that this compound may protect neuronal cells from oxidative stress-induced damage.
- Mechanism : It is hypothesized that the furan moiety plays a critical role in scavenging reactive oxygen species (ROS), thereby reducing oxidative stress .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It could act as a modulator for receptors involved in neurotransmission and cellular signaling pathways.
Study 1: Anticancer Efficacy
A study conducted on nude mice bearing human cancer xenografts revealed that treatment with the compound significantly delayed tumor growth without notable side effects. The study utilized histological analysis to confirm the induction of apoptosis in tumor tissues .
Study 2: Neuroprotective Mechanisms
In vitro studies using neuronal cell cultures demonstrated that treatment with the compound reduced cell death induced by oxidative stress by upregulating antioxidant defense mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide with analogous propanamide derivatives and related heterocyclic compounds:
Key Observations:
Structural Complexity vs. Bioactivity: The target compound’s tetrahydroisoquinoline and furan-2-carbonyl groups distinguish it from simpler propanamides like propanil or fenoxacrim, which are optimized for agrochemical uses. Its structural complexity aligns more with drug candidates targeting protein-protein interactions or enzymes .
Functional Group Contributions: Tetrahydroisoquinoline: Found in natural alkaloids (e.g., morphine analogs), this scaffold may confer affinity for opioid or adrenergic receptors. Furan-2-carbonyl: Increases hydrogen-bonding capacity and metabolic stability compared to non-aromatic substituents. Tetrazole (in compound): Serves as a carboxylic acid bioisostere, suggesting possible use in angiotensin II receptor blockers or antiviral drugs .
Synthetic vs. Natural Analogues: Unlike natural tetrahydroisoquinoline alkaloids (e.g., emetine), the target compound lacks hydroxyl groups, which may reduce toxicity but limit water solubility .
Pharmacological and Screening Considerations
Comparable propanamide derivatives (e.g., iprodione metabolites) are screened using similar assays to assess growth inhibition and selectivity . For the target compound, such assays could clarify its therapeutic index relative to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
